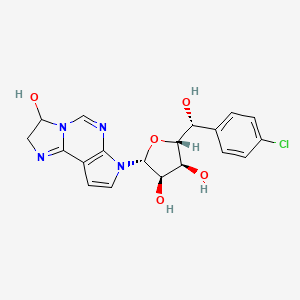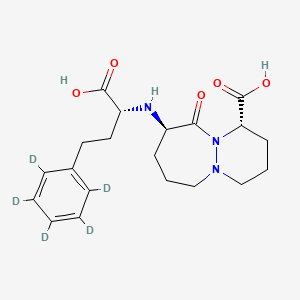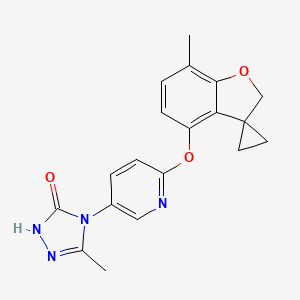
ent-Frovatriptan-d3 (succinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ent-Frovatriptan-d3 (succinate): is a deuterium-labeled version of ent-Frovatriptan. It is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The compound is a stable isotope, which means it contains heavy isotopes of hydrogen, carbon, and other elements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ent-Frovatriptan-d3 (succinate) involves the incorporation of deuterium into the ent-Frovatriptan molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of ent-Frovatriptan-d3 (succinate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. The compound is then purified and characterized using various analytical methods to confirm its structure and isotopic composition .
Analyse Chemischer Reaktionen
Types of Reactions: ent-Frovatriptan-d3 (succinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
ent-Frovatriptan-d3 (succinate) has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of ent-Frovatriptan-d3 (succinate) is similar to that of ent-Frovatriptan. It acts as a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of serotonin levels in the brain. By binding to these receptors, the compound helps to alleviate migraine symptoms by causing vasoconstriction of intracranial blood vessels .
Vergleich Mit ähnlichen Verbindungen
Frovatriptan: The non-deuterated version of the compound.
Sumatriptan: Another triptan used for migraine treatment.
Rizatriptan: A similar compound with a slightly different chemical structure.
Uniqueness: ent-Frovatriptan-d3 (succinate) is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. The deuterium labeling also helps in distinguishing the compound from its non-deuterated counterparts in analytical studies .
Eigenschaften
Molekularformel |
C18H23N3O5 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
butanedioic acid;(6S)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1/i1D3; |
InChI-Schlüssel |
WHTHWNUUXINXHN-SSUNAKLMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


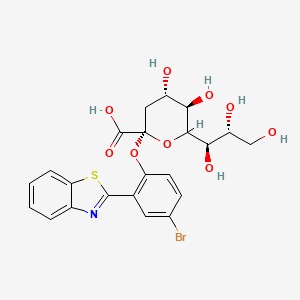
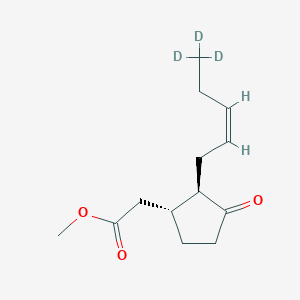
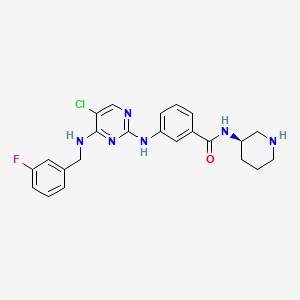
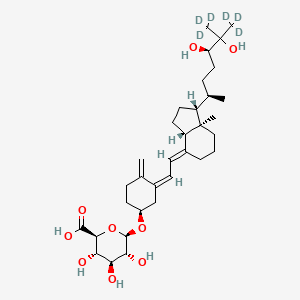

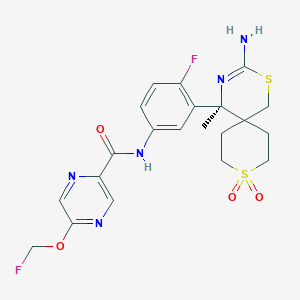
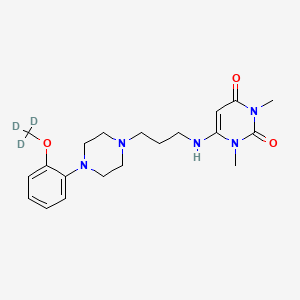
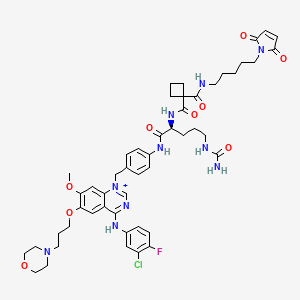
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
